molecular formula C11H13ClN2 B1395178 N,N-Diallyl-6-chloro-2-pyridinamine CAS No. 1220031-04-8

N,N-Diallyl-6-chloro-2-pyridinamine

Cat. No. B1395178
M. Wt: 208.69 g/mol
InChI Key: SBGXOEOQIFRMEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diallyl-6-chloro-2-pyridinamine is a chemical compound with the molecular formula C11H13ClN2 . It has a molecular weight of 208.69 g/mol .

Scientific Research Applications

  • Polymer Science and Dye Removal : In the field of materials science, N,N-Diallyl-6-chloro-2-pyridinamine derivatives have been used in the development of superabsorbent hydrogels. For example, Patel and Patel (2013) developed a poly[N,N-diallyl pyrrolidinium bromide-co-N,N-dimethyl acrylamide-co-acrylic acid sodium salt] hydrogel, which showed promising results in the removal of anionic dyes from water, highlighting its potential for environmental applications (Y. N. Patel & Manish P. Patel, 2013).

  • Organometallic Chemistry and Catalysis : Research in organometallic chemistry has explored the interaction of N,N-Diallyl-6-chloro-2-pyridinamine with various metal complexes. For instance, Barrio et al. (2004) investigated the reactions of an osmium-hexahydride complex with N-methylene-2-pyridinamine, leading to the formation of trihydride complexes. These findings are significant for understanding the mechanisms in catalysis and the design of new catalysts (Pilar Resano Barrio, Miguel A. Esteruelas & E. Oñate, 2004).

  • Catalytic Cyclization Chemistry : In another study, Hoyt et al. (2013) demonstrated the effectiveness of bis(imino)pyridine iron metallacyclic intermediates in iron-catalyzed cyclization reactions. This research offers insights into the redox-active nature of the bis(imino)pyridine chelate and its role in enabling catalytic cyclization chemistry (Jordan M. Hoyt, Kevin T. Sylvester, Scott P. Semproni & P. Chirik, 2013).

  • Synthesis of Carcinogenic Compounds : Stavenuiter et al. (1985) focused on synthesizing 5-phenyl-2-pyridinamine, a potentially carcinogenic pyrolysis product of phenylalanine. This research is crucial for understanding the formation of carcinogens in food processing and developing methods for their detection and quantification (J. Stavenuiter, M. Verrips-Kroon, E. J. Bos & J. Westra, 1985).

  • Corrosion Inhibition : Ali and Saeed (2001) studied the use of N,N-Diallyl-6-chloro-2-pyridinamine derivatives in corrosion inhibition. Their work demonstrated that certain polymers containing these compounds could significantly inhibit corrosion in metals, highlighting their potential in materials protection (S. Ali & M. Saeed, 2001).

properties

IUPAC Name

6-chloro-N,N-bis(prop-2-enyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2/c1-3-8-14(9-4-2)11-7-5-6-10(12)13-11/h3-7H,1-2,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGXOEOQIFRMEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diallyl-6-chloro-2-pyridinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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